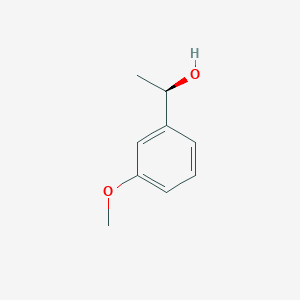

(R)-1-(3-Methoxyphenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(3-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBPFBWAXNCEOG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152896 | |

| Record name | 3-Methoxy-alpha-methylbenzyl alcohol, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120523-12-8 | |

| Record name | 3-Methoxy-alpha-methylbenzyl alcohol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120523128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-alpha-methylbenzyl alcohol, (+)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R)-1-(3-methoxyphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXY-.ALPHA.-METHYLBENZYL ALCOHOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q99796X35Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(3-Methoxyphenyl)ethanol

Prepared by: Gemini, Senior Application Scientist

Introduction

(R)-1-(3-Methoxyphenyl)ethanol is a chiral benzylic alcohol of significant interest and utility in modern organic synthesis and pharmaceutical research.[1] Characterized by a stereogenic center at the benzylic carbon and a methoxy-substituted aromatic ring, this compound serves as a valuable and versatile chiral building block.[1] Its enantiomerically pure form is crucial for the synthesis of complex molecules where specific stereochemistry is essential for biological activity. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development. The electron-donating methoxy group at the meta position influences the electronic properties of the phenyl ring, a feature that can be leveraged in various chemical transformations, including metal-catalyzed cross-coupling reactions.[1] Furthermore, its structural motif is prevalent in many bioactive molecules, making it a key intermediate in the development of active pharmaceutical ingredients (APIs), notably as a precursor or impurity in the synthesis of Rivastigmine, a drug used in the management of Alzheimer's disease.[2][3]

Section 1: Core Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature with a mild aroma.[4][5] Its core properties are summarized below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| IUPAC Name | (1R)-1-(3-methoxyphenyl)ethanol | [1] |

| CAS Number | 120523-12-8 | [6] |

| Molecular Formula | C₉H₁₂O₂ | [2][6] |

| Molecular Weight | 152.19 g/mol | [2][6] |

| Appearance | Colorless to light yellow clear liquid | [5][7] |

| Boiling Point | 248.3 °C at 760 mmHg (for racemic) | [4][8] |

| Density | ~1.053 g/cm³ | [4][6] |

| Flash Point | ~104 °C | [6] |

| pKa | 14.49 ± 0.20 (Predicted) | [6] |

| Refractive Index | ~1.521 (for racemic) | [4] |

| InChI Key | ZUBPFBWAXNCEOG-SSDOTTSWSA-N | [1] |

Section 2: Stereochemistry and Synthesis

The utility of 1-(3-Methoxyphenyl)ethanol in pharmaceutical applications is intrinsically linked to its chirality. The biological activity of molecules derived from it is often dependent on a single enantiomer. Therefore, obtaining high enantiomeric purity is the primary goal of its synthesis.

Asymmetric Synthesis: Catalytic Reduction

The most prevalent and efficient method for producing this compound is the asymmetric reduction of the prochiral ketone, 3'-methoxyacetophenone. This transformation is a cornerstone of asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product.

Causality of Experimental Choice: Transition metal complexes, particularly those based on Ruthenium (Ru), are favored for this reduction. The choice of a chiral ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), in conjunction with the metal center, creates a chiral environment. This environment forces the hydrogen transfer to occur preferentially on one face of the ketone's carbonyl group, leading to the formation of one alcohol enantiomer over the other. Asymmetric transfer hydrogenation, which often uses isopropanol as a safe and readily available hydrogen source, is a widely adopted, robust methodology.[1] For instance, a supported Ru-TsDPEN catalyst has been shown to achieve excellent enantioselectivity (95% ee) in water, highlighting both the efficiency and green chemistry potential of this approach.[1]

Caption: Workflow for Asymmetric Synthesis.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative example for the synthesis of this compound. It must be performed by trained personnel under appropriate laboratory conditions.

Materials:

-

3'-Methoxyacetophenone

-

Ruthenium(II) catalyst precursor (e.g., [{RuCl₂(p-cymene)}₂])

-

Chiral Ligand (e.g., (R,R)-TsDPEN)

-

Isopropanol (reagent grade)

-

Potassium hydroxide (KOH) or other suitable base

-

Anhydrous solvents (e.g., Dichloromethane for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask and standard inert atmosphere glassware

Step-by-Step Methodology:

-

Catalyst Formation: In a Schlenk flask under an inert atmosphere (e.g., Argon), combine the Ruthenium precursor and the chiral ligand in isopropanol. Stir at room temperature to form the active catalyst complex.

-

Reaction Setup: To the catalyst solution, add a solution of KOH in isopropanol (e.g., 0.1 M). This acts as a necessary activator.[1]

-

Substrate Addition: Add 3'-methoxyacetophenone to the flask. The typical substrate-to-catalyst molar ratio (S/C) can range from 200 to 2000, depending on catalyst activity.

-

Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 28 °C).[1] The reaction progress is monitored periodically by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) by taking small aliquots.

-

Quenching: Upon completion (disappearance of the starting ketone), cool the mixture to room temperature and quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extraction: Extract the product from the aqueous mixture using an organic solvent like dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

-

Analysis: The final product's identity and purity are confirmed by NMR spectroscopy. The enantiomeric excess (ee) is determined using chiral High-Performance Liquid Chromatography (HPLC) or GC.

Alternative Synthetic Routes

While asymmetric reduction is highly effective, other methods are also employed:

-

Oxidative Kinetic Resolution: This method starts with a racemic mixture of the alcohol. An enzyme, such as an engineered aryl-alcohol oxidase (AAO), selectively oxidizes one enantiomer (e.g., the (S)-enantiomer) to the corresponding ketone, leaving the desired (R)-enantiomer unreacted and thus enantiomerically enriched.[1]

-

Deracemization: This process combines stereoselective oxidation and reduction in a single pot. For instance, Candida albicans can be used to oxidize the (S)-enantiomer, while a ketoreductase simultaneously reduces the resulting ketone back to the (R)-enantiomer, theoretically allowing for a 100% yield of the desired product.[9]

Section 3: Applications in Research and Drug Development

The primary value of this compound lies in its role as a chiral synthon. Its stereocenter is incorporated into larger, more complex molecules, preserving the chirality that is often essential for the target's function.

Chiral Building Block and Intermediate

It is a versatile reactant used in the preparation of other valuable chiral molecules. For example, it is used to synthesize 2,3-dihydroimidazo[1,2-a]pyridines, which function as highly effective enantioselective acyl transfer catalysts.[2][3][10] These catalysts are then used in the kinetic resolution of other racemic alcohols, demonstrating the propagation of chirality from one molecule to another.

Role in Rivastigmine Synthesis

This compound is directly relevant to the pharmaceutical industry as a key intermediate or a known impurity in the synthesis of Rivastigmine, a cholinesterase inhibitor used to treat dementia associated with Alzheimer's and Parkinson's diseases.[2][3] The synthesis of the active (S)-enantiomer of Rivastigmine often involves a key amine intermediate, (S)-1-(3-methoxyphenyl)-ethylamine. This amine can be prepared from this compound via stereoinversion (e.g., through a Mitsunobu reaction followed by azide reduction), making the (R)-alcohol a critical precursor.[9]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. 1-(3-METHOXY-PHENYL)-ETHANOL | 23308-82-9 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Page loading... [wap.guidechem.com]

- 6. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 3-Methoxy-alpha-methylbenzyl alcohol, (-)- | C9H12O2 | CID 10197783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. 1-(3-METHOXY-PHENYL)-ETHANOL(23308-82-9) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to (R)-1-(3-Methoxyphenyl)ethanol for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Chiral Synthon

(R)-1-(3-Methoxyphenyl)ethanol, a chiral aromatic alcohol, has emerged as a critical building block in modern organic synthesis and pharmaceutical development. Its strategic importance lies in the stereospecific presentation of a hydroxyl group on a substituted phenyl ring, a common motif in a wide array of biologically active molecules. This guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and application, designed to empower researchers in leveraging its full potential.

The Chemical Abstracts Service (CAS) has assigned the number 120523-12-8 to the (R)-enantiomer of 1-(3-Methoxyphenyl)ethanol[1][2][3]. The racemic mixture is identified by CAS number 23308-82-9 [2].

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and analysis.

| Property | Value | Source |

| CAS Number | 120523-12-8 | [1][2][3] |

| Molecular Formula | C₉H₁₂O₂ | |

| Molecular Weight | 152.19 g/mol | |

| Appearance | Colorless to yellow clear liquid | [4] |

| Boiling Point | 133 °C at 15 mmHg | [5] |

| Density | 1.053 g/cm³ | [6] |

| Flash Point | 104 °C | [6] |

| Storage | 2-8°C | [6] |

Enantioselective Synthesis: The Asymmetric Transfer Hydrogenation Approach

The gold standard for producing enantiomerically pure this compound is the asymmetric transfer hydrogenation of the prochiral ketone, 3-methoxyacetophenone. This method is favored for its high efficiency, selectivity, and operational simplicity. Among the most successful catalysts for this transformation are the ruthenium-based Noyori-type catalysts, particularly those employing N-tosyl-1,2-diphenylethylenediamine (TsDPEN) as a chiral ligand.

The Underlying Mechanism of Asymmetric Transfer Hydrogenation

The catalytic cycle of Noyori's asymmetric transfer hydrogenation is a well-elucidated, metal-ligand bifunctional mechanism. The process is initiated by the reaction of the precatalyst with a hydrogen donor, typically a mixture of formic acid and triethylamine or isopropanol with a base, to generate the active ruthenium hydride species. The substrate, 3-methoxyacetophenone, then coordinates to the ruthenium center. The key to the high enantioselectivity lies in the concerted transfer of a hydride from the metal and a proton from the coordinated chiral diamine ligand to the carbonyl group of the ketone. This occurs through a six-membered pericyclic transition state, where the stereochemistry of the chiral ligand dictates the facial selectivity of the hydride attack, leading to the preferential formation of the (R)-alcohol.

Caption: Asymmetric Transfer Hydrogenation Catalytic Cycle.

A Validated Experimental Protocol

The following protocol for the asymmetric transfer hydrogenation of 3-methoxyacetophenone is adapted from established procedures utilizing Noyori-type catalysts.[7][8]

Materials:

-

3-methoxyacetophenone

-

[RuCl₂(p-cymene)]₂

-

(1S,2S)-(+)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

-

Formic acid/triethylamine azeotrope (5:2 molar ratio)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.01 eq) and (S,S)-TsDPEN (0.022 eq) in anhydrous DCM. Stir the solution at 40°C for 1 hour. Remove the solvent under reduced pressure to obtain the precatalyst.

-

Hydrogenation Reaction: To the flask containing the precatalyst, add anhydrous DMF followed by the formic acid/triethylamine azeotrope. Stir the mixture for 15 minutes at room temperature. Add a solution of 3-methoxyacetophenone (1.0 eq) in anhydrous DMF.

-

Reaction Monitoring: Stir the reaction mixture at 40°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with ethyl acetate (3 x). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Analytical Characterization: Ensuring Enantiomeric Purity

The determination of the enantiomeric excess (ee) of the synthesized this compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable and widely used technique for this purpose.[9][10]

A Robust Chiral HPLC Protocol

The following is a general approach to developing a chiral HPLC method for the separation of the enantiomers of 1-(3-methoxyphenyl)ethanol, based on common practices in the field.[10][11]

Instrumentation and Columns:

-

A standard HPLC system equipped with a UV detector.

-

A polysaccharide-based chiral stationary phase (CSP) column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is often a good starting point for this class of compounds.

Method Development Workflow:

-

Initial Screening: Begin with a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min.

-

Mobile Phase Optimization: If the initial separation is not satisfactory, systematically vary the ratio of n-hexane to isopropanol. Increasing the percentage of isopropanol will generally decrease the retention time.

-

Additive Effects: For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier to the mobile phase can improve peak shape and resolution. For this neutral alcohol, this is typically not necessary.

-

Flow Rate and Temperature: Adjusting the flow rate (e.g., between 0.5 and 1.5 mL/min) and the column temperature can also be used to fine-tune the separation.

-

Detection: Monitor the elution profile at a wavelength where the analyte has strong UV absorbance, typically around 254 nm or 270 nm for the phenyl group.

Caption: Chiral HPLC Method Development Workflow.

Applications in Drug Development and Synthesis

This compound serves as a valuable chiral precursor in the synthesis of a variety of active pharmaceutical ingredients (APIs). Its utility stems from the ability to introduce a specific stereocenter that is often crucial for the desired pharmacological activity.

One notable example of its relevance is as a known impurity and potential synthetic intermediate for Rivastigmine , a cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases.[2] The stereochemistry of the side chain in Rivastigmine is critical for its efficacy, highlighting the importance of enantiomerically pure starting materials.

Furthermore, the methoxy-substituted phenyl ring and the chiral hydroxyl group provide two reactive handles for further chemical transformations, making it a versatile scaffold for the construction of more complex molecular architectures in drug discovery programs.

Conclusion

This compound is a cornerstone chiral building block for chemists engaged in the synthesis of complex, high-value molecules. A thorough understanding of its properties, coupled with robust and validated methods for its enantioselective synthesis and analysis, is essential for its successful application. This guide has provided a comprehensive overview of these critical aspects, offering both the theoretical underpinnings and practical, actionable protocols to empower researchers in their scientific endeavors. The continued exploration of the synthetic utility of this versatile synthon will undoubtedly lead to the development of novel and impactful therapeutics.

References

-

Arctom. This compound. [Link]

-

LookChem. 1-(3-METHOXY-PHENYL)-ETHANOL. [Link]

-

Angene Chemical. (1R)-1-(3-METHOXYPHENYL)ETHANOL. [Link]

-

Chem-Station. Noyori Asymmetric Transfer Hydrogenation. [Link]

-

Daicel Chiral Technologies. Method development with CHIRALPAK® IA. [Link]

-

Organic Preparations and Procedures Daily. Noyori asymmetric transfer hydrogenation. [Link]

-

RSC Publishing. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. [Link]

-

ACS Publications. Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate. [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]

Sources

- 1. 120523-12-8 | MFCD09863668 | this compound [aaronchem.com]

- 2. angenesci.com [angenesci.com]

- 3. arctomsci.com [arctomsci.com]

- 4. (R)-1-(3-Methoxyphenyl)ethan-1-ol | 120523-12-8 | TCI EUROPE N.V. [tcichemicals.com]

- 5. ymc.co.jp [ymc.co.jp]

- 6. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 7. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. bioanalysis-zone.com [bioanalysis-zone.com]

- 11. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to (R)-1-(3-Methoxyphenyl)ethanol: Synthesis, Characterization, and Application in Drug Development

Abstract

(R)-1-(3-Methoxyphenyl)ethanol is a chiral aromatic alcohol of significant interest in the pharmaceutical industry, primarily serving as a key building block in the asymmetric synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring a stereogenic center at the benzylic position and a methoxy-substituted phenyl ring, makes it a versatile precursor for complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, stereoselective synthesis, and analytical characterization of this compound. Furthermore, it delves into its critical role in drug development, with a particular focus on its application as an intermediate in the synthesis of compounds such as Rivastigmine. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding and practical methodologies related to this important chiral compound.

Introduction and Molecular Structure

This compound, a member of the chiral benzylic alcohol family, possesses a unique combination of structural features that render it a valuable asset in asymmetric synthesis. The "R" designation denotes the specific stereochemical configuration at the chiral carbon atom bonded to the hydroxyl group, as determined by the Cahn-Ingold-Prelog priority rules. The presence of the methoxy group at the meta position of the phenyl ring influences the molecule's electronic properties and provides a handle for further functionalization.

The fundamental importance of chirality in drug design cannot be overstated. The differential interaction of enantiomers with chiral biological targets (e.g., enzymes, receptors) often leads to significant differences in their pharmacological activity, metabolic profiles, and toxicity. Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. This compound serves as a readily accessible source of a specific stereocenter, enabling the construction of more complex chiral molecules with a high degree of stereochemical control.

Below is a diagram illustrating the molecular structure of this compound.

Figure 1: Molecular structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its handling, purification, and characterization.

Physicochemical Properties

The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | [1][2] |

| Molecular Weight | 152.19 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 248.3 °C at 760 mmHg | [3] |

| Flash Point | 103.7 °C | [3] |

| Density | 1.053 g/cm³ | [3] |

| CAS Number | 120523-12-8 | [4] |

| Racemic CAS Number | 23308-82-9 | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The expected chemical shifts for this compound in CDCl₃ are detailed below.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.26 | t, J = 7.9 Hz | 1H | Ar-H |

| 6.95 - 6.88 | m | 2H | Ar-H |

| 6.80 | ddd, J = 8.3, 2.6, 0.9 Hz | 1H | Ar-H |

| 4.88 | q, J = 6.4 Hz | 1H | CH-OH |

| 3.81 | s | 3H | OCH₃ |

| 2.05 | br s | 1H | OH |

| 1.48 | d, J = 6.5 Hz | 3H | CH₃ |

¹³C NMR (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 159.8 | Ar-C (C-OCH₃) |

| 147.9 | Ar-C (C-CHOH) |

| 129.5 | Ar-CH |

| 117.8 | Ar-CH |

| 112.9 | Ar-CH |

| 111.0 | Ar-CH |

| 70.4 | CH-OH |

| 55.2 | OCH₃ |

| 25.1 | CH₃ |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3360 (broad) | O-H stretch (alcohol) |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1600, 1490 | C=C stretch (aromatic) |

| ~1260, 1040 | C-O stretch |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the expected molecular ion peak [M]⁺ would be at m/z = 152.19.

Stereoselective Synthesis

The predominant method for the synthesis of enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone, 3-methoxyacetophenone. This transformation can be achieved through both chemical and biocatalytic methods, offering high yields and excellent enantioselectivities.

Asymmetric Transfer Hydrogenation

A highly effective and widely used method is the asymmetric transfer hydrogenation (ATH) of 3-methoxyacetophenone using a chiral ruthenium catalyst. This method is often preferred for its operational simplicity and the use of readily available hydrogen donors like isopropanol.

Figure 2: Asymmetric synthesis of this compound.

Experimental Protocol: Asymmetric Transfer Hydrogenation

Causality: The choice of a chiral ligand, such as (S,S)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), in conjunction with a ruthenium precursor, forms a chiral catalyst in situ. This catalyst creates a chiral environment that directs the hydride transfer from the hydrogen donor (isopropanol) to one face of the ketone, leading to the preferential formation of the (R)-alcohol. The base is required to generate the active ruthenium hydride species.

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve [RuCl₂(p-cymene)]₂ (1 mol%) and (S,S)-TsDPEN (2.2 mol%) in anhydrous isopropanol.

-

Reaction Setup: In a separate flask, dissolve 3-methoxyacetophenone (1.0 eq) in anhydrous isopropanol.

-

Initiation: Add a solution of a base, such as potassium tert-butoxide (5 mol%) in isopropanol, to the catalyst mixture and stir for 10 minutes.

-

Reduction: Transfer the substrate solution to the activated catalyst solution.

-

Reaction Monitoring: Heat the reaction mixture to a specified temperature (e.g., 40-60 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound with high chemical and enantiomeric purity.

Biocatalytic Reduction

Enzymatic reductions offer a green and highly selective alternative to chemical methods. Ketoreductases (KREDs) or whole-cell systems (e.g., Lactobacillus paracasei) can reduce 3-methoxyacetophenone to this compound with excellent enantiomeric excess (>99% ee) and high yields.[4]

Causality: The enzyme's active site is inherently chiral, providing a precisely shaped pocket that binds the substrate in a specific orientation. This orientation ensures that the hydride, delivered from a cofactor such as NADPH, attacks the carbonyl group from a single face, resulting in the formation of only one enantiomer of the alcohol.

Analytical Characterization: Enantiomeric Purity

The determination of the enantiomeric excess (e.e.) is crucial to validate the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Experimental Protocol: Chiral HPLC Analysis

Causality: Chiral stationary phases (CSPs) contain a chiral selector that forms transient diastereomeric complexes with the enantiomers of the analyte. The difference in the stability of these complexes leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral column, such as a Daicel Chiralpak AD-H or a Phenomenex Lux Cellulose-4, is often effective for this class of compounds.[1]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v) is a typical mobile phase for normal-phase chiral separations. The exact ratio may need to be optimized to achieve baseline separation.

-

Flow Rate: A flow rate of 0.7-1.0 mL/min is generally used.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 214 nm or 254 nm).

-

Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

-

Analysis: Inject the sample onto the column and record the chromatogram. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of several APIs. Its most notable application is in the synthesis of Rivastigmine, a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[4][5]

In the synthesis of (S)-Rivastigmine, the stereocenter of this compound is inverted during the synthetic sequence. The synthesis typically involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an appropriate amine, and subsequent functional group manipulations to yield the final drug substance. The enantiomeric purity of the starting alcohol is critical for ensuring the stereochemical integrity of the final API.

Safety and Handling

This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It may cause skin, eye, and respiratory irritation.[4][6] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a chiral building block of significant utility in the field of drug development. Its well-defined stereochemistry and versatile chemical nature make it an important precursor for the asymmetric synthesis of complex pharmaceutical agents. The methodologies for its stereoselective synthesis, particularly through asymmetric reduction, are well-established and offer high efficiency and enantiopurity. A thorough understanding of its physicochemical properties and analytical characterization techniques is paramount for its effective use in research and development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of key chiral intermediates like this compound will undoubtedly persist.

References

-

Capot Chemical. (2013, September 10). MSDS of this compound. Retrieved from [Link]

-

PubChem. (n.d.). (+-)-1-(3-Methoxyphenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]

- Joshi, A. V., et al. (2012). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. Journal of Organic and Pharmaceutical Chemistry.

-

New Drug Approvals. (2013, December 9). Rivastigmine. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Novel Convenient Synthesis of Rivastigmine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for. Retrieved from [Link]

- Google Patents. (n.d.). CN101580482A - Method for preparing rivastigmine hydrogen tartrate and application thereof.

- Google Patents. (n.d.). EP2233465B1 - Preparation method of rivastigmine, its intermediates and preparation method of the intermediates.

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

Sources

Spectroscopic Data of (R)-1-(3-Methoxyphenyl)ethanol: An In-depth Technical Guide

Introduction

(R)-1-(3-Methoxyphenyl)ethanol is a chiral secondary alcohol with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry plays a crucial role in its biological activity and chemical reactivity. Therefore, unambiguous structural elucidation and confirmation of its enantiopurity are paramount for researchers and drug development professionals. This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is not only on the presentation of spectral data but also on the underlying principles and experimental considerations that ensure data integrity and reliable interpretation.

Molecular Structure and Key Spectroscopic Features

The structure of this compound, presented below, dictates its characteristic spectroscopic signatures. The presence of a chiral center, an aromatic ring, a hydroxyl group, and a methoxy group gives rise to a unique combination of signals in various spectroscopic analyses.

Figure 1: Molecular structure of this compound with the chiral center indicated by an asterisk.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.25 | t | 7.9 | 1H | Ar-H (H5) |

| ~6.95 | d | 7.6 | 1H | Ar-H (H6) |

| ~6.88 | d | 2.2 | 1H | Ar-H (H2) |

| ~6.79 | dd | 8.2, 2.5 | 1H | Ar-H (H4) |

| ~4.85 | q | 6.4 | 1H | CH-OH |

| ~3.80 | s | - | 3H | OCH₃ |

| ~2.00 | s (broad) | - | 1H | OH |

| ~1.45 | d | 6.5 | 3H | CH₃ |

Note: Data is for the racemic mixture in CDCl₃, as the spectra for enantiomers are identical in a non-chiral solvent.[1]

Interpretation and Causality:

-

Aromatic Protons (δ 6.7-7.3): The four protons on the benzene ring appear as distinct signals due to their different electronic environments influenced by the methoxy and the hydroxyethyl substituents. The triplet at ~7.25 ppm is characteristic of a proton with two ortho neighbors, consistent with H5. The other aromatic protons show doublet or doublet of doublets splitting patterns based on their ortho and meta couplings.

-

Methine Proton (δ ~4.85): The proton attached to the chiral carbon (CH-OH) is deshielded by the adjacent oxygen atom and the aromatic ring, resulting in a downfield shift. Its quartet multiplicity arises from the coupling with the three equivalent protons of the adjacent methyl group.

-

Methoxy Protons (δ ~3.80): The three protons of the methoxy group are equivalent and appear as a sharp singlet as there are no adjacent protons to couple with.

-

Hydroxyl Proton (δ ~2.00): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to chemical exchange.

-

Methyl Protons (δ ~1.45): The three protons of the methyl group are equivalent and appear as a doublet due to coupling with the adjacent methine proton.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte's signals.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Probe: A standard broadband or inverse detection probe.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Figure 2: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms and their chemical environments.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~159.8 | Ar-C (C3) |

| ~148.0 | Ar-C (C1) |

| ~129.5 | Ar-CH (C5) |

| ~117.8 | Ar-CH (C6) |

| ~112.9 | Ar-CH (C4) |

| ~111.0 | Ar-CH (C2) |

| ~70.5 | CH-OH |

| ~55.2 | OCH₃ |

| ~25.2 | CH₃ |

Note: Data is for the racemic mixture in CDCl₃, as the spectra for enantiomers are identical in a non-chiral solvent.[1]

Interpretation and Causality:

-

Aromatic Carbons (δ 111-160): The six aromatic carbons are inequivalent and give rise to six distinct signals. The carbon attached to the methoxy group (C3) is the most deshielded due to the electron-withdrawing inductive effect of the oxygen atom. The carbon attached to the hydroxyethyl group (C1) is also significantly downfield. The other four aromatic carbons appear at intermediate chemical shifts.

-

Carbinol Carbon (δ ~70.5): The carbon atom bonded to the hydroxyl group (CH-OH) is significantly deshielded by the electronegative oxygen atom.

-

Methoxy Carbon (δ ~55.2): The carbon of the methoxy group appears at a characteristic chemical shift for such functionalities.

-

Methyl Carbon (δ ~25.2): The methyl carbon is the most shielded carbon and appears at the most upfield chemical shift.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Probe: A broadband probe is typically used for ¹³C detection.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Typical parameters include a 90° pulse, a spectral width of ~240 ppm, and a longer relaxation delay (e.g., 2-5 seconds) compared to ¹H NMR due to the longer relaxation times of carbon nuclei. A larger number of scans (e.g., 128 or more) is usually required to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform and phase correct the spectrum.

-

Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 3000-2850 | Medium | C-H stretch (aliphatic) |

| 1600, 1485 | Medium-Strong | C=C stretch (aromatic ring) |

| 1260-1000 | Strong | C-O stretch (alcohol and ether) |

Interpretation and Causality:

-

O-H Stretch (3600-3200 cm⁻¹): The most characteristic feature of an alcohol's IR spectrum is the broad and strong absorption band due to the O-H stretching vibration. The broadening is a result of intermolecular hydrogen bonding.

-

C-H Stretches (3100-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of C-H stretches in the aromatic ring, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the methyl and methine groups.

-

C=C Aromatic Stretches (1600, 1485 cm⁻¹): These absorptions are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.

-

C-O Stretches (1260-1000 cm⁻¹): This region contains strong absorptions from the C-O stretching vibrations of both the secondary alcohol and the aryl ether functionalities.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small drop of the neat liquid this compound directly onto the ATR crystal. No further sample preparation is typically required for liquid samples.

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Crystal: A diamond or germanium ATR crystal is commonly used.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Expected Fragmentation Pattern for this compound:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 152, corresponding to its molecular weight. However, the molecular ion may be weak due to facile fragmentation.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 152 | [C₉H₁₂O₂]⁺ (Molecular Ion) |

| 137 | [M - CH₃]⁺ |

| 121 | [M - OCH₃]⁺ |

| 109 | [M - C₂H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The fragmentation pattern is predicted based on the general fragmentation of benzylic alcohols and ethers.[3]

Interpretation and Causality:

-

Molecular Ion (m/z 152): The peak corresponding to the intact molecule after losing one electron.

-

Loss of a Methyl Group (m/z 137): A common fragmentation pathway is the alpha-cleavage, where the bond between the chiral carbon and the methyl group is broken, leading to a stable benzylic cation.

-

Loss of a Methoxy Radical (m/z 121): Cleavage of the C-O bond of the methoxy group can also occur.

-

Further Fragmentations: The initial fragments can undergo further fragmentation, leading to smaller ions like the phenyl cation at m/z 77.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Instrument Setup:

-

Gas Chromatograph: Equipped with a capillary column suitable for the analysis of polar compounds (e.g., a DB-5 or equivalent).

-

Mass Spectrometer: An electron ionization (EI) source is typically used.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC separates the components of the sample, and the eluting compounds are introduced into the mass spectrometer.

-

The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio.

-

-

Data Processing:

-

The resulting mass spectrum is a plot of ion abundance versus m/z.

-

The fragmentation pattern is analyzed to identify the structure of the compound.

-

Figure 3: Simplified proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive and self-validating system for its structural confirmation. ¹H and ¹³C NMR spectroscopy offer detailed insights into the molecular framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry provides information on the molecular weight and characteristic fragmentation patterns. When combined, these techniques provide a robust analytical dataset essential for researchers, scientists, and drug development professionals working with this important chiral building block. The provided experimental protocols serve as a guide for obtaining high-quality and reliable spectroscopic data.

References

- Supporting Information for a publication by The Royal Society of Chemistry. (URL not provided, but data is consistent with typical spectra of this compound).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

A Comprehensive Technical Guide to the Asymmetric Synthesis of (R)-1-(3-Methoxyphenyl)ethanol

An In-Depth Analysis for Researchers and Drug Development Professionals

This guide provides a detailed exploration of the synthetic pathways for producing (R)-1-(3-methoxyphenyl)ethanol from 3-methoxyacetophenone, a critical process in the development of various pharmaceutical compounds. As a chiral secondary alcohol, the stereoselective synthesis of the (R)-enantiomer is of paramount importance. This document will delve into the core methodologies, from transition metal catalysis to biocatalysis, offering a comparative analysis to inform procedural selection. Furthermore, it will cover the essential analytical techniques for the precise determination of enantiomeric purity.

Introduction: The Significance of Chiral Alcohols

Optically active secondary alcohols are fundamental chiral building blocks in the synthesis of a wide array of biologically active molecules and fine chemicals.[1] The specific stereochemistry of these alcohols can dramatically influence the pharmacological profile of a drug, making enantioselective synthesis a cornerstone of modern pharmaceutical development. This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The asymmetric reduction of the prochiral ketone, 3-methoxyacetophenone, is the most direct and efficient route to this valuable chiral alcohol.[2] This guide will focus on the practical application of established and innovative methods to achieve high yields and excellent enantioselectivity.

Synthetic Strategies for Asymmetric Reduction

The conversion of 3-methoxyacetophenone to this compound involves the enantioselective reduction of a ketone, a well-studied yet challenging transformation. Several powerful methods have been developed, each with distinct advantages and operational considerations. These can be broadly categorized into catalytic chemical reductions and biocatalytic reductions.

Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation

Transition metal catalysis offers a versatile and highly efficient approach for the asymmetric reduction of ketones.[3] Ruthenium-based catalysts, in particular, have been extensively developed and are widely used in both academic and industrial settings.

Noyori-type Asymmetric Hydrogenation:

The Nobel Prize-winning work of Ryoji Noyori on asymmetric hydrogenation provides a powerful tool for this transformation.[4][5] These reactions typically employ a ruthenium catalyst coordinated with a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[6] The reaction proceeds under a hydrogen atmosphere, offering high turnover numbers and exceptional enantioselectivity.[5][6]

A key advantage of this method is the ability to achieve high enantiomeric excess (ee) for a broad range of ketone substrates.[6] The choice of the specific ligands and reaction conditions is crucial for optimizing the stereochemical outcome.

Asymmetric Transfer Hydrogenation (ATH):

Asymmetric transfer hydrogenation is a practical alternative to high-pressure hydrogenation, utilizing a hydrogen donor such as isopropanol or formic acid.[3][7] Noyori's catalysts, for instance, a complex of Ru(II) with a chiral N-tosylated diamine and a cymene ligand, are highly effective for this process.[7][8]

The reaction is typically performed in the presence of a base, like potassium hydroxide, in isopropanol, which also serves as the solvent and hydrogen source.[8] ATH is often favored for its operational simplicity and milder reaction conditions.

Experimental Protocol: Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst

Materials:

-

3-Methoxyacetophenone

-

[(R,R)-TsDPEN]RuCl(p-cymene) (or a similar chiral ruthenium catalyst)

-

Anhydrous isopropanol

-

Potassium hydroxide (KOH)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a clean, dry, and inerted reaction vessel, dissolve the chiral ruthenium catalyst in anhydrous isopropanol.

-

Add a solution of potassium hydroxide in isopropanol to the catalyst mixture.

-

Introduce the 3-methoxyacetophenone to the reaction mixture.

-

Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) and monitor the progress by TLC or GC.

-

Upon completion, quench the reaction with a suitable acidic workup (e.g., dilute HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Oxazaborolidine-Catalyzed Reduction (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of prochiral ketones.[9] This reaction utilizes a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-tetrahydrofuran complex (BH3-THF) or borane-dimethyl sulfide complex (BH3-SMe2).[9]

The catalyst is typically generated in situ from a chiral amino alcohol.[9] The CBS reduction is known for its high enantioselectivity and predictable stereochemical outcome.

Diagram: General Mechanism of Asymmetric Ketone Reduction

Sources

- 1. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. Ketone Reduction - Wordpress [reagents.acsgcipr.org]

- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

(R)-1-(3-Methoxyphenyl)ethanol safety and handling

An In-depth Technical Guide to the Safe Handling of (R)-1-(3-Methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral aromatic alcohol utilized as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its specific stereochemistry makes it a valuable building block in drug development, where enantiomeric purity is critical. As with any laboratory chemical, a thorough understanding of its properties and associated hazards is paramount to ensure the safety of personnel and the integrity of research. This guide provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established safety data and best laboratory practices. It is designed to empower researchers and drug development professionals with the knowledge to manage this substance responsibly, explaining not just the procedures but the causality behind them.

Chemical and Physical Properties

A foundational aspect of safe handling is understanding the substance's intrinsic physical and chemical characteristics. These properties dictate its behavior under various laboratory conditions and inform appropriate storage and handling decisions.

| Property | Value | Source |

| Chemical Name | (1R)-1-(3-Methoxyphenyl)ethanol | [1] |

| Synonyms | (R)-(+)-1-(3-Methoxyphenyl)-1-ethanol, (αR)-3-methoxy-α-methyl-Benzenemethanol | [1] |

| CAS Number | 120523-12-8 | [2] |

| Molecular Formula | C₉H₁₂O₂ | [3][4] |

| Molecular Weight | 152.19 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 248.3°C at 760 mmHg | [4][5] |

| Flash Point | ~104°C | [1][4] |

| Density | ~1.053 g/cm³ | [1][4] |

| Storage Temperature | 2-8°C recommended for long-term stability | [1] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6] Understanding these classifications is the first step in a robust risk assessment.

| GHS Classification | Hazard Statement | Pictogram | Source |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [7] |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [7][8] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [7] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | [7][8] |

Trustworthiness of Hazard Assessment: The GHS classifications are aggregated from multiple supplier safety data sheets, providing a consistent and reliable hazard profile.[7] The primary hazards are associated with direct contact (skin, eyes), ingestion, and inhalation of vapors or mists.[2] While comprehensive toxicological properties have not been exhaustively investigated, the available data necessitates careful handling to avoid exposure.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, combining engineering controls with appropriate PPE. The selection of PPE is not arbitrary; it is a scientifically-driven choice based on the specific hazards of the chemical and the nature of the work being performed.[9]

Engineering Controls

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated area. A laboratory chemical fume hood is required when heating the substance, creating aerosols, or handling large quantities to prevent the accumulation of flammable or irritating vapors.[2][10][11]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and within a 10-second travel distance from the work area.[10][12]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory when handling this compound. This protocol acts as a self-validating system; if any part of the PPE is compromised, work must cease until it is replaced.

-

Eye and Face Protection: Chemical splash goggles meeting ANSI/ISEA Z87.1 D3 standards are required at all times.[10][13] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[14]

-

Skin and Body Protection: A flame-retardant lab coat, fully buttoned, is required to protect against accidental skin contact and splashes.[13][15] Do not wear shorts or open-toed shoes in the laboratory.[13][16]

-

Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a suitable choice for protection against incidental splashes of alcohols.[12] Latex gloves offer poor protection against many organic reagents and are not recommended.[13]

-

Causality: The choice of nitrile over latex is due to nitrile's superior resistance to a broader range of chemicals, including alcohols, and its lower potential for causing allergic reactions.

-

Protocol: Gloves must be inspected for tears or punctures before each use.[11] To prevent contamination of common surfaces, remove gloves before leaving the immediate work area or touching items like doorknobs, phones, or keyboards.[14] Use proper glove removal technique to avoid skin contact with the contaminated outer surface.[2] Dispose of contaminated gloves as hazardous waste.[2]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during a large spill cleanup, a NIOSH-approved respirator with organic vapor cartridges is necessary.[2][15] Respirator use requires a formal program, including fit-testing and medical clearance.[17]

Visualization: PPE Selection Workflow

Caption: Fig 1: Logic for selecting appropriate PPE based on task-specific risks.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for preventing accidents.

General Handling

-

Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment.[10]

-

Avoidance of Exposure: Avoid contact with skin and eyes and prevent the formation of aerosols or vapors.[2] Do not smell or taste chemicals.[11]

-

Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[11][14] Do not eat, drink, or apply cosmetics in the laboratory.[11]

-

Equipment: Use glassware that is free from cracks or chips.[13] Use a pipet bulb or other mechanical device for all liquid transfers; never pipet by mouth.[14]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][8]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids. While specific reactivity data is limited, this is a standard precaution for alcohols.

-

Ignition Sources: Although it has a high flash point, store away from sources of heat or ignition.[12][18]

Accidental Release and Emergency Procedures

Preparedness is key to mitigating the impact of an accident. All personnel must be familiar with these procedures.

Small Spill Response Protocol

This protocol is for spills of <100 mL within a chemical fume hood.

-

Alert: Alert personnel in the immediate vicinity.

-

Isolate: Ensure the fume hood sash is lowered.

-

PPE: Don appropriate PPE, including double-nitrile gloves, lab coat, and chemical splash goggles.

-

Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Do not use combustible materials like paper towels as the primary absorbent.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate: Clean the spill area with soap and water.

-

Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous chemical waste.[2]

Large Spill Response (>100 mL or outside a fume hood)

-

Evacuate: Immediately evacuate the laboratory and alert others. Close the door behind you.

-

Alarm: Activate the nearest fire alarm to initiate a building-wide evacuation.

-

Report: Call emergency services and provide the chemical name, location, and approximate quantity of the spill.

-

Isolate: Prevent entry into the affected area.

-

Response: Only trained emergency personnel should handle large spills.[19]

Visualization: Spill Response Decision Tree

Caption: Fig 2: A decision-making framework for responding to a chemical spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet (SDS) to attending medical personnel.[2]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][19][20]

-

Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[2][20] Seek medical attention if irritation persists.[8]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8][20] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[19]

Firefighting and Disposal

Firefighting Measures

This compound is a combustible liquid but not highly flammable.[18]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam (AR-AFFF), dry chemical powder, or carbon dioxide (CO₂).[2][19]

-

Unsuitable Media: A solid water stream may be inefficient and could spread the fire.

-

Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[2][19]

Waste Disposal

-

Procedure: All waste containing this compound must be treated as hazardous chemical waste. Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

-

Containers: Collect waste in suitable, closed, and properly labeled containers.[2]

-

Regulations: Dispose of unused product and contaminated packaging in accordance with all applicable federal, state, and local regulations.[8]

Conclusion

The safe handling of this compound in a research and development setting is achieved through a combination of understanding its chemical nature, implementing robust engineering controls, consistently using appropriate PPE, and adhering to established protocols for handling, storage, and emergency response. By internalizing not just the "what" but the "why" of these safety measures, scientists can create a self-validating system of safety that protects themselves, their colleagues, and their work.

References

-

Capot Chemical Co., Ltd. (2013, September 10). MSDS of this compound. Capot Chemical.

-

Thermo Fisher Scientific. (2025, December 25). Safety Data Sheet - 2-Isopropylamino-1-(3-methoxyphenyl)ethanol. Fisher Scientific.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90902, (+-)-1-(3-Methoxyphenyl)ethanol. PubChem.

-

Cayman Chemical. (2024, September 20). Safety Data Sheet.

-

Guidechem. (n.d.). 1-(3-methoxy-phenyl)-ethanol 23308-82-9.

-

Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH).

-

Sigma-Aldrich. (n.d.). 1-(3-Methoxyphenyl)ethanol Safety Information.

-

Sigma-Aldrich. (n.d.). 1-(3-Methoxyphenyl)ethanol Properties.

-

Sigma-Aldrich. (n.d.). Safety Data Sheet - Ethanol.

-

National Institute of Standards and Technology. (2021, August 6). SRM 2898a - Safety Data Sheet.

-

Sigma-Aldrich. (2025, July 29). Safety Data Sheet.

-

ChemicalBook. (2023, July 12). (1R)-1-(3-METHOXYPHENYL)ETHANOL | 120523-12-8.

-

CymitQuimica. (2024, December 19). Safety Data Sheet.

-

National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory. NSTA.

-

Ministry of Health, Kingdom of Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning.

-

U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).

-

Sigma-Aldrich. (n.d.). 1-(3-Methoxyphenyl)ethanol | 23308-82-9 (Chinese).

-

Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1-(3-Methoxyphenyl)ethanol | 23308-82-9.

-

University of Fribourg. (n.d.). Safety in the laboratory.

-

University of California, Santa Barbara. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. EH&S.

-

U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. EPA.

-

Santa Cruz Biotechnology. (n.d.). (1S)-1-(3-methoxyphenyl)ethanol.

-

California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. CSUB.

-

University of California, Los Angeles. (2012, December 14). Ethanol - Standard Operating Procedure. EH&S.

-

National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).

-

Massachusetts Emergency Management Agency. (2016, June 30). MEMA Pamphlet. Mass.gov.

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List.

-

Sigma-Aldrich. (n.d.). 1-(3-Methoxyphenyl)ethanol | 23308-82-9.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10197783, 3-Methoxy-alpha-methylbenzyl alcohol, (-)-. PubChem.

-

CanGard. (2021, April 1). What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol?.

-

Novacool. (n.d.). Novacool extinguishes polar solvent fires at 0.5%.

-

Ethanol Emergency Response Coalition. (n.d.). Fire Fighting Foam Principles.

-

TRANSCAER. (2021, December 7). The Training Guide to Ethanol Emergency Response - Module 6 - Fire Fighting Foam Principles. YouTube.

-

TRANSCAER. (n.d.). Fire Fighting Foam Principles.

Sources

- 1. (1R)-1-(3-METHOXYPHENYL)ETHANOL | 120523-12-8 [chemicalbook.com]

- 2. capotchem.com [capotchem.com]

- 3. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. mu.edu.sa [mu.edu.sa]

- 7. 3-Methoxy-alpha-methylbenzyl alcohol, (-)- | C9H12O2 | CID 10197783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]

- 10. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]

- 11. artsci.usu.edu [artsci.usu.edu]

- 12. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 13. csub.edu [csub.edu]

- 14. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. unifr.ch [unifr.ch]

- 17. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 18. leap.epa.ie [leap.epa.ie]

- 19. tsapps.nist.gov [tsapps.nist.gov]

- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 21. ethanolresponse.com [ethanolresponse.com]

- 22. transcaer.com [transcaer.com]

(R)-1-(3-Methoxyphenyl)ethanol: A Technical Guide for Advanced Synthesis and Analysis

Introduction: The Significance of a Versatile Chiral Synthon

(R)-1-(3-Methoxyphenyl)ethanol is a valuable chiral benzylic alcohol that serves as a critical building block in modern organic synthesis and pharmaceutical research.[1] Its structure, featuring a stereogenic center at the benzylic carbon and a methoxy-substituted aromatic ring, makes it a highly versatile intermediate for the construction of complex molecular architectures.[1] In the pharmaceutical industry, chiral secondary alcohols are foundational components for numerous active pharmaceutical ingredients (APIs), and the ability to produce them in high enantiomeric purity is paramount.[2] This guide provides an in-depth exploration of the synthesis, characterization, and application of this compound, offering field-proven insights for researchers, chemists, and drug development professionals. The methodologies discussed are grounded in principles of efficiency, stereoselectivity, and analytical validation.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical and safety properties is the bedrock of its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of 1-(3-Methoxyphenyl)ethanol

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₂ | [3][4][5] |

| Molecular Weight | 152.19 g/mol | [1][4][5] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 248.3°C at 760 mmHg | [3][6] |

| Density | 1.053 g/cm³ | [3][6] |

| Flash Point | 104°C | [6] |

| CAS Number (R-enantiomer) | 120523-12-8 | [1] |

| CAS Number (Racemate) | 23308-82-9 | [3][4] |

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source |

| Hazard Statements | H315 | Causes skin irritation. | [6] |

| H319 | Causes serious eye irritation. | [6][7] | |

| H335 | May cause respiratory irritation. | [6][8] | |

| Precautionary Statements | P261 | Avoid breathing vapours, mist or gas. | |

| P280 | Wear protective gloves/eye protection/face protection. | [6] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7] |

Note: The toxicological properties have not been thoroughly investigated. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), are mandatory.[8]

Asymmetric Synthesis: Pathways to Enantiopurity

The cornerstone of utilizing this compound is its enantioselective synthesis, predominantly achieved through the asymmetric reduction of the prochiral ketone, 3-methoxyacetophenone.[1][9] The choice of synthetic strategy is often dictated by factors such as scale, required enantiomeric excess (ee), cost, and environmental impact.

Caption: Figure 1: Major Asymmetric Synthesis Routes

Biocatalytic Ketone Reduction (BKR)

Biocatalysis represents a green, efficient, and highly selective method for producing enantiopure alcohols.[10] This approach leverages enzymes, such as alcohol dehydrogenases (ADHs), or whole-cell systems (e.g., yeast, bacteria, plant tissues) to perform the reduction under mild conditions.[11][12]

-

Causality and Expertise: The high stereoselectivity of biocatalysts stems from the intricate three-dimensional structure of the enzyme's active site, which preferentially binds the substrate in an orientation that exposes one specific face of the carbonyl group to the hydride donor (a cofactor like NADPH).[13] For many ADHs, this follows "Prelog's rule," which predicts the stereochemical outcome. The challenge and area of expertise lie in screening and identifying the right biocatalyst that provides the desired (R)-enantiomer with high conversion and enantiomeric excess. While many organisms reduce acetophenones to the (S)-alcohol, specific strains and engineered enzymes are available to produce the (R)-isomer.[14][15] The use of whole-cell systems is often more cost-effective as it circumvents the need for isolating the enzyme and provides an internal mechanism for cofactor regeneration.[11]

-

Self-Validating Protocol: Whole-Cell Reduction using Daucus carota

Plant-based biocatalysis offers a readily accessible and sustainable option.[12] Carrots (Daucus carota) have been shown to reduce methoxy-acetophenone derivatives with high enantioselectivity.[14][15]

-

Preparation: Obtain fresh carrots, wash, and homogenize them in a blender with a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Reaction Setup: In a flask, combine the carrot homogenate with water and add the substrate, 3-methoxyacetophenone. The substrate loading should be optimized, starting at a low concentration (e.g., 1 g/L) to avoid enzyme inhibition.

-

Incubation: Shake the mixture at a controlled temperature (e.g., 25-30°C) for 24-72 hours.

-